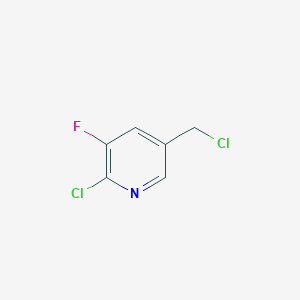

2-Chloro-5-(chloromethyl)-3-fluoropyridine

概要

説明

2-Chloro-5-(chloromethyl)-3-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine and fluorine atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(chloromethyl)-3-fluoropyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-chloro-5-methylpyridine, which undergoes chlorination to introduce the chloromethyl group. The fluorine atom is then introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial in scaling up the production process .

化学反応の分析

Types of Reactions: 2-Chloro-5-(chloromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

科学的研究の応用

Scientific Research Applications

1. Organic Synthesis

2-Chloro-5-(chloromethyl)-3-fluoropyridine is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound undergoes several chemical reactions, such as nucleophilic substitution, oxidation, and coupling reactions, which are critical in producing more complex structures.

- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles like amines or thiols to produce aminopyridine derivatives.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

2. Medicinal Chemistry

The compound has been explored for its potential as an enzyme inhibitor and receptor modulator. Its halogen substituents enhance its reactivity, allowing it to form covalent bonds with target molecules, which is crucial for drug design targeting diseases such as cancer and infectious diseases.

3. Agricultural Chemistry

this compound is also utilized in the synthesis of new neonicotinoid compounds, which are important in pest control applications. These compounds mimic the action of nicotine on insect nervous systems, providing effective solutions for agricultural pests.

Case Study 1: Synthesis of Pharmaceutical Compounds

In a study focused on synthesizing enzyme inhibitors, researchers utilized this compound as a key intermediate. The synthesis involved controlled reactions with specific reagents under optimized conditions to yield compounds that demonstrated significant biological activity against targeted enzymes.

Case Study 2: Development of Agrochemicals

Another research initiative investigated the use of this compound in developing novel neonicotinoids. The study outlined the chemical pathways involved in synthesizing these compounds and highlighted their effectiveness against various agricultural pests while maintaining safety standards for non-target species.

作用機序

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity, making it a potent compound in various biochemical pathways .

類似化合物との比較

- 2-Chloro-5-(chloromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

- 2-Chloro-5-methylpyridine

Comparison: 2-Chloro-5-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. Compared to its analogs, this compound exhibits enhanced stability and specificity in its interactions, making it a valuable intermediate in various synthetic applications .

生物活性

2-Chloro-5-(chloromethyl)-3-fluoropyridine is a pyridine derivative characterized by the presence of both chlorine and fluorine substituents. This compound has garnered attention in pharmaceutical and agricultural chemistry due to its potential as a precursor for biologically active molecules. Its unique structure enhances its reactivity, making it a valuable candidate for drug design and synthesis.

The molecular formula of this compound is C6H5Cl2FN. The presence of chloromethyl and fluorine groups significantly influences its biological activity, particularly in the context of enzyme inhibition and receptor modulation. The compound's ability to form covalent bonds with target biomolecules is crucial for its function as a potential therapeutic agent.

This compound has been explored for its role as an enzyme inhibitor and receptor modulator . The chlorine and fluorine atoms enhance the compound's electrophilicity, allowing it to interact specifically with biological macromolecules such as proteins and enzymes, potentially altering their functions. This mechanism is essential for understanding its therapeutic applications, particularly in targeting diseases like cancer and infectious diseases.

Applications in Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity has been utilized to develop new drug candidates that exhibit improved potency against specific biological targets. For example, studies have indicated that compounds containing similar halogenated structures can significantly enhance the efficacy of drugs targeting serotonin uptake and other pathways related to cancer treatment .

Synthesis and Evaluation

Research has shown that this compound can be synthesized through chlorination and fluorination processes involving pyridine derivatives. The synthesis typically involves controlled reactions with reagents such as sodium borohydride or potassium permanganate.

In one study, the compound was evaluated for its interaction with various enzymes involved in metabolic pathways. The results indicated that it could effectively inhibit specific enzymes, demonstrating potential as a lead compound in drug discovery.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2-Chloro-5-trifluoromethylpyridine | 1222556-83-3 | Contains trifluoromethyl group; used in herbicides |

| 5-Fluoropyridine | 2206-27-1 | Fluorinated pyridine; widely used in pharmaceuticals |

| 3-(Chloromethyl)-5-fluoropyridine | 1222556-83-3 | Similar structure; used for various organic syntheses |

| 2-Chloro-3-(chloromethyl)pyridine | 1234567-89-0 | Related chlorinated pyridine derivative |

This table illustrates the structural diversity among pyridine derivatives and highlights how variations in substituents can influence biological activity.

特性

IUPAC Name |

2-chloro-5-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKPTNFDTFHUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。